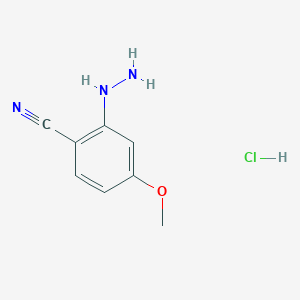
Methyl 3-methyl-4-sulfanylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-4-sulfanylbenzoate is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a methyl group and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-sulfanylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-sulfanylbenzoic acid with methanol in the presence of an acidic catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can be employed to facilitate the esterification reaction while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-4-sulfanylbenzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl and sulfanyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 3-methyl-4-sulfonylbenzoate.
Reduction: 3-methyl-4-sulfanylbenzyl alcohol.
Substitution: Methyl 3-methyl-4-nitrobenzoate or methyl 3-methyl-4-bromobenzoate.
Applications De Recherche Scientifique
Methyl 3-methyl-4-sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of methyl 3-methyl-4-sulfanylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methyl-4-methoxybenzoate: Similar structure but with a methoxy group instead of a sulfanyl group.
Methyl 3-methyl-4-nitrobenzoate: Contains a nitro group instead of a sulfanyl group.
Methyl 3-methyl-4-bromobenzoate: Contains a bromine atom instead of a sulfanyl group.
Uniqueness
Methyl 3-methyl-4-sulfanylbenzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other methyl benzoate derivatives that lack the sulfanyl functionality .
Propriétés
Formule moléculaire |
C9H10O2S |
|---|---|
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
methyl 3-methyl-4-sulfanylbenzoate |
InChI |
InChI=1S/C9H10O2S/c1-6-5-7(9(10)11-2)3-4-8(6)12/h3-5,12H,1-2H3 |
Clé InChI |
JEGUVQNHFCWHAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)OC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12444609.png)
![(1R,2S)-2-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12444614.png)
![[(1S)-1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl]-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12444622.png)



![(2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate](/img/structure/B12444638.png)
![tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B12444643.png)





![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
